Isophorone-2,4,4,6,6-d5
Overview
Description
It is a clear, colorless liquid with a molecular formula of C9H9D5O and a molecular weight of 143.24 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Biochemical Analysis
Biochemical Properties
2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one plays a significant role in biochemical reactions due to its unique isotopic composition. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it can act as a substrate for certain dehydrogenases, which catalyze the oxidation-reduction reactions involving this compound. The deuterium atoms in 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can lead to kinetic isotope effects, altering the reaction rates and providing insights into enzyme mechanisms .
Cellular Effects
2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can impact mitochondrial function, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. The presence of deuterium atoms can influence the binding affinity and stability of enzyme-substrate complexes. Additionally, 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other reactive species. Long-term exposure to 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can lead to cumulative effects on cellular function, such as alterations in metabolic flux and oxidative stress responses .
Dosage Effects in Animal Models
The effects of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At high doses, 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can cause adverse effects, including oxidative stress, mitochondrial dysfunction, and tissue damage. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in vivo .
Metabolic Pathways
2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating the compound’s excretion. The presence of deuterium atoms can influence the metabolic flux and the levels of metabolites produced .
Transport and Distribution
Within cells and tissues, 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to diffuse across cell membranes, reaching different cellular compartments. The distribution of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can influence mitochondrial function and energy production. The localization of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can also affect its interactions with other biomolecules and its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isophorone-2,4,4,6,6-d5 is synthesized through the base-catalyzed self-condensation of acetone. This reaction involves multiple steps, including the formation of intermediate compounds such as triacetone dialcohol and ketonic resins . The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as its non-deuterated counterpart. The process involves the use of deuterated acetone as a starting material, which undergoes self-condensation in the presence of a base catalyst. The reaction parameters, such as temperature and pressure, are optimized to achieve high selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions
Isophorone-2,4,4,6,6-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isophorone oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products
The major products formed from these reactions include isophorone oxide, isophorone alcohol, and various substituted derivatives .
Scientific Research Applications
Isophorone-2,4,4,6,6-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: Used in the production of high-performance coatings, adhesives, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of isophorone-2,4,4,6,6-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms, as they can be traced using spectroscopic techniques. This allows researchers to gain insights into the molecular interactions and pathways involved in various chemical and biological processes.
Comparison with Similar Compounds
Isophorone-2,4,4,6,6-d5 is compared with other similar compounds, such as:
Isophorone: The non-deuterated analogue, used in similar applications but lacks the isotopic labeling advantage.
Isophorone diisocyanate: A derivative used in the production of polyurethanes.
3,5,5-Trimethyl-2-cyclohexen-1-one: Another analogue with similar chemical properties but different isotopic composition.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies in various scientific fields .
Properties
IUPAC Name |
2,4,4,6,6-pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i4D,5D2,6D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVHMDZYOCNQW-FIFBNPHPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746424 | |
Record name | 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262769-87-8 | |
Record name | 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1262769-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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